Electrochemical CO₂ Reduction: THAC Delivers 2× Higher Hydrocarbon Formation than TBA in Propylene Carbonate
In a 2024 direct head-to-head comparison of nine salt combinations in propylene carbonate (PC) for electrochemical CO₂ reduction on polycrystalline copper, 0.7 M tetrahexylammonium chloride (THACl) produced the highest hydrocarbon formation among all tested cation–anion pairs. The larger THA⁺ cation with a weaker hydration shell yields a more hydrophobic electrode surface that stabilizes the CO₂⁻ radical intermediate and promotes ethylene production . Chronoamperometry and in-situ FTIR measurements demonstrated that hydrocarbon formation with THACl was approximately double that achieved with tetrabutylammonium chloride (TBACl) under identical conditions .
| Evidence Dimension | Hydrocarbon formation (Faradaic efficiency) in CO₂ electroreduction |
|---|---|
| Target Compound Data | Highest hydrocarbon formation among all nine salts tested; approximately 2× higher than TBACl |
| Comparator Or Baseline | Tetrabutylammonium chloride (TBACl): lower hydrocarbon formation; Tetraethylammonium chloride (TEACl): lowest hydrocarbon formation |
| Quantified Difference | ~2-fold increase in hydrocarbon production (THACl vs. TBACl) |
| Conditions | 0.7 M salt in propylene carbonate, polycrystalline Cu electrode, chronoamperometry with in-situ FTIR |
Why This Matters
Researchers selecting an electrolyte for aprotic CO₂ reduction should prioritize THACl over TBA or TEA salts when maximizing hydrocarbon (ethylene) yield is the experimental objective.
